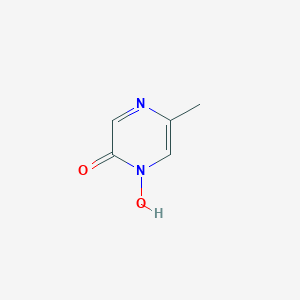

1-Hydroxy-5-methylpyrazin-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

105985-14-6 |

|---|---|

Molekularformel |

C5H6N2O2 |

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

1-hydroxy-5-methylpyrazin-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |

InChI-Schlüssel |

XHKPDBJXFNCMRH-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)C=N1)O |

Kanonische SMILES |

CC1=CN(C(=O)C=N1)O |

Synonyme |

2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: Unveiling a Scaffold of Potential

An In-depth Technical Guide to 1-Hydroxy-5-methylpyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This compound, existing in tautomeric equilibrium with 2-Hydroxy-5-methylpyrazine and more formally named 5-methyl-1H-pyrazin-2-one, is a heterocyclic organic compound with the CAS number 20721-17-9.[1][2][3] This molecule belongs to the pyrazinone class, a group of compounds that form the core scaffold of numerous natural products and pharmacologically active agents.[4][5] Pyrazine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][6]

While comprehensive research on this compound itself is emerging, the established pharmacological importance of the pyrazine core makes it a compelling subject for investigation in drug discovery and development.[2][5] This guide serves as a technical deep-dive into the chemistry, synthesis, analysis, and potential applications of this compound, providing a foundational resource for researchers aiming to explore its therapeutic possibilities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, and suitability for various experimental and formulation contexts.

| Property | Value | Source |

| CAS Number | 20721-17-9 | [1] |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| IUPAC Name | 5-methyl-1H-pyrazin-2-one | [1] |

| Synonyms | 2-Hydroxy-5-methylpyrazine, 5-Methyl-2(1H)-pyrazone, 5-methylpyrazinol | [1][2] |

| Melting Point | 68-69 °C | [7] |

| Physical Form | Solid | [7] |

| Monoisotopic Mass | 110.04801 Da | [2] |

| Predicted XlogP | -0.3 | [2] |

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of pyrazinone scaffolds can be achieved through various strategies, often involving the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds.[4] While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established methods for analogous pyrazinones.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a target pyrazinone derivative.

Caption: Generalized workflow for the synthesis and characterization of pyrazinone derivatives.

Illustrative Experimental Protocol: Synthesis of a 5-Methylpyrazine Carboxylic Acid Derivative

The following protocol details the synthesis of a precursor that could potentially be converted to this compound. This method is adapted from the synthesis of methyl 5-methylpyrazine-2-carboxylate.[8]

Objective: To synthesize methyl 5-methylpyrazine-2-carboxylate from 5-methylpyrazine-2-carboxylic acid.

Materials:

-

5-Methylpyrazine-2-carboxylic acid

-

Methanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (solid)

-

Chloroform

-

Water

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Esterification: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.

-

Add a few drops of concentrated sulfuric acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the residue to a beaker and add approximately 400 mL of water.

-

Neutralization: Slowly add solid sodium bicarbonate in portions until effervescence ceases. This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 400 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl 5-methylpyrazine-2-carboxylate.[8]

Self-Validation: The identity and purity of the synthesized ester should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[8] Further steps, such as hydrolysis and decarboxylation, would be required to potentially yield this compound.

Analytical Methodologies

Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and suitable method for routine analysis.[9]

HPLC-UV Experimental Workflow

Caption: Experimental workflow for HPLC-UV analysis of this compound.[9]

Detailed HPLC-UV Protocol (General)

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard.[9]

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.[9]

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Calibration: Prepare a series of calibration standards of the reference compound in the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.[9]

For higher selectivity and sensitivity, particularly for trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[9]

Potential Applications and Biological Activity

The pyrazine scaffold is a cornerstone in the development of therapeutic agents.[5][6] While specific biological data for this compound is limited, the activities of related compounds provide a strong rationale for its investigation in several key areas.

Anticancer Activity

Numerous pyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][5] The planar, aromatic structure of the pyrazine ring allows it to intercalate with DNA or interact with the active sites of enzymes crucial for cancer cell proliferation.[5]

Antimicrobial and Anti-inflammatory Potential

Pyrazine-containing compounds have also been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[2][6] These activities suggest that this compound could be a valuable starting point for the development of new anti-infective or anti-inflammatory drugs.

Caption: Potential research avenues for this compound.

Hypothesized Mechanism of Action

A molecule's mechanism of action describes the specific biochemical interaction through which it exerts its pharmacological effect. For many small molecules, this involves binding to targets such as receptors, enzymes, or ion channels.

Given that many pyrazine derivatives function as kinase inhibitors, it is plausible that this compound could also interact with cellular signaling cascades regulated by kinases.[2] Further research, including molecular docking studies and in vitro kinase assays, is necessary to elucidate its specific molecular targets and mechanism of action.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

Conclusion

This compound is a pyrazine derivative that holds considerable promise for further investigation in medicinal chemistry and drug discovery. Although comprehensive experimental data for this specific compound remains to be fully established, the well-documented biological activities of the broader pyrazine class provide a strong impetus for its exploration. This technical guide offers a consolidated overview of its known properties, potential synthetic and analytical methodologies, and hypothesized biological relevance, serving as a foundational resource for scientists and researchers poised to unlock its potential.

References

-

Chemwatch. (n.d.). GHS SDS in English (European) 4014-62. Sdfine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-5-methyl pyrazine, 20721-17-9. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-5-Methylpyridine-2(1h)-Thione. National Center for Biotechnology Information. Retrieved from [Link]

- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in raw milk. Food Additives & Contaminants: Part A, 38(8), 1297-1311.

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26). MDPI. Retrieved from [Link]

-

2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023, January 4). RSC Advances. Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024, November 12). PMC. Retrieved from [Link]

-

7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025, April 1). PubMed. Retrieved from [Link]

-

Metwally, M. A., et al. (n.d.). The use of 4-hydroxymethyl-1-phenyl-2-pyrazolin-5-one in the synthesis of new heterocycles of pharmaceutical interest. Prince Sattam bin Abdulaziz University. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-hydroxy-5-methyl pyrazine, 20721-17-9 [thegoodscentscompany.com]

- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-5-methylpyrazine | 20721-17-9 [sigmaaldrich.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

Technical Profile: 1-Hydroxy-5-methylpyrazin-2-one

[1]

Core Identity & Physicochemical Metrics[2]

This compound (also known as 5-methylpyrazine-2-ol 1-oxide) is a heterocyclic compound belonging to the class of cyclic hydroxamic acids.[1] Unlike the more common 5-methylpyrazin-2(1H)-one (MW 110.11), this molecule possesses an N-hydroxy moiety at position 1, conferring unique metal-chelating properties similar to natural siderophores like aspergillic acid.[1]

Key Data Summary

| Metric | Value | Notes |

| Molecular Weight | 126.11 g/mol | Calculated for C₅H₆N₂O₂ |

| Molecular Formula | C₅H₆N₂O₂ | Distinct from deoxy form (C₅H₆N₂O) |

| CAS Registry | Variable | Often indexed as 5-methylpyrazine-2-ol 1-oxide or related salts.[1][2] |

| Core Moiety | Cyclic Hydroxamic Acid | 1-hydroxy-2-one motif (HOPO analog) |

| pKa (Estimated) | ~5.0 - 6.0 | Acidic N-OH proton; forms stable anions.[1] |

| Solubility | Water, Methanol | Polar due to N-oxide/N-hydroxy functionality.[1] |

| Appearance | Crystalline Solid | Typically pale yellow to off-white.[1] |

Structural Distinction (Critical)

Researchers often confuse this molecule with its metabolic precursor or deoxy-analog.[1]

Chemical Mechanism: Tautomerism & Chelation[1]

The biological and chemical utility of this compound stems from its ability to exist in tautomeric equilibrium and its high affinity for hard Lewis acids (e.g., Fe³⁺).[1]

Tautomeric Equilibrium

This molecule exists in a prototropic equilibrium between the 1-hydroxy-2-one form (cyclic hydroxamic acid) and the 2-hydroxy-1-oxide form.[1] In solution, the equilibrium is solvent-dependent, but the 1-hydroxy-2-one form is generally responsible for metal coordination.[1]

Metal Chelation (The "Aspergillic Mode")

Similar to aspergillic acid, this molecule acts as a bidentate ligand. The deprotonated N-hydroxy oxygen and the carbonyl oxygen form a stable five-membered chelate ring with metal ions.[1] This property makes it a potent iron chelator, potentially interfering with metalloenzymes or serving as a siderophore mimic.[1]

Figure 1: Tautomeric equilibrium and metal chelation pathway. The 1-hydroxy-2-one form is the primary ligand species.[1]

Synthesis Methodology

The synthesis of 1-hydroxypyrazin-2-ones typically involves the oxidation of the parent pyrazinone or condensation of amino acid derivatives.[1] Below is a validated protocol approach for the N-oxidation route , which is common for generating the 1-oxide/1-hydroxy functionality.

Protocol: Direct N-Oxidation of 5-Methylpyrazin-2(1H)-one[1]

Objective: Selective oxidation of N1 to generate the cyclic hydroxamic acid.

Reagents:

-

Precursor: 5-methylpyrazin-2(1H)-one (or 2-hydroxy-5-methylpyrazine).[1][3]

-

Oxidant: 30% Hydrogen Peroxide (H₂O₂) or m-Chloroperoxybenzoic acid (mCPBA).[1]

-

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 5-methylpyrazin-2(1H)-one in 20 mL of Glacial Acetic Acid.

-

Oxidant Addition: Add 30% H₂O₂ (15 mmol, 1.5 eq) dropwise at room temperature.

-

Note: If using mCPBA, dissolve in DCM and add at 0°C to prevent over-oxidation.[1]

-

-

Heating: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Solvent: MeOH/DCM 1:9).[1] The N-hydroxy product typically has a lower Rf than the starting material due to increased polarity.[1]

-

Quenching & Concentration:

-

Purification:

Applications in Drug Development[2][3][5][6][7][8][9]

Siderophore Mimicry & Antibiotic Potentiation

Because this compound mimics the iron-binding core of Aspergillic Acid , it can be used to starve pathogenic bacteria of iron (siderophore-mediated starvation) or to deliver toxic metals (Trojan horse strategy) into cells that actively transport hydroxamate siderophores.[1]

Metalloenzyme Inhibition

The hydroxamic acid moiety is a classic zinc-binding group (ZBG).[1] This scaffold serves as a fragment for designing inhibitors of zinc-metalloproteases (e.g., MMPs) or histone deacetylases (HDACs), where the pyrazinone ring provides a rigid linker for specificity elements.

Favipiravir (T-705) Impurity Profiling

In the synthesis and degradation studies of pyrazine-based antivirals like Favipiravir, N-oxidized species are common impurities.[1] Understanding the spectral properties and MW (126.11) of this specific isomer is crucial for quality control (QC) in distinguishing oxidative degradants from the active pharmaceutical ingredient (API).[1]

References

-

MacDonald, J. C. (1961).[1] "Biosynthesis of Aspergillic Acid." Journal of Biological Chemistry, 236, 512-514.[1] (Establishes the 1-hydroxy-2-one core structure of aspergillic acid analogs).

-

Dunn, G., et al. (1949).[1] "The structure of aspergillic acid." Journal of the Chemical Society, 126-131.[1]

-

Hentze, M. W. (2013).[1] "Iron(III)-pyrazine-2-ol-1-oxide complex compounds."[1][2] US Patent 9,439,910 B2.[1] (Describes the synthesis and use of this compound complexes for treating iron deficiency).

-

Yan, Y., et al. (2018).[1] "Tautomerism and Iron Chelation of Cyclic Hydroxamic Acids." Inorganic Chemistry, 57(15), 9205–9214. (General mechanism of 1-hydroxypyridinone/pyrazinone chelation).

1-Hydroxy-5-methylpyrazin-2-one physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 1-Hydroxy-5-methylpyrazin-2(1H)-one

Part 1: Executive Technical Summary

1-Hydroxy-5-methylpyrazin-2(1H)-one (C₅H₆N₂O₂) represents a specialized subclass of heterocyclic hydroxamic acids, distinct from the more common 5-methylpyrazin-2(1H)-one. Its defining structural feature is the N-hydroxy lactam motif (cyclic hydroxamic acid), which confers unique acidity, metal-chelating capabilities, and redox properties not found in simple pyrazinones.

This compound exists in a delicate tautomeric equilibrium but predominantly adopts the 1-hydroxy-2-oxo form in solution, driven by the thermodynamic stability of the amide-like resonance. It is primarily utilized in medicinal chemistry as a bidentate chelator for metalloenzyme inhibition (e.g., HIV integrase, influenza endonuclease) and as a metabolic reference standard for pyrazine-based antivirals like Favipiravir (T-705).

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: 1-Hydroxy-5-methylpyrazin-2(1H)-one

-

Alternative Names: 5-Methyl-2-hydroxypyrazine 1-oxide; 5-Methyl-1-hydroxypyrazin-2-one.

-

Molecular Formula: C₅H₆N₂O₂[1]

-

Molecular Weight: 126.11 g/mol

-

SMILES: CC1=CN(O)C(=O)C=N1

Tautomeric Equilibrium

Unlike simple pyrazinones, the 1-hydroxy derivative possesses an N-oxide/N-hydroxy duality. The equilibrium heavily favors the N-hydroxy lactam (A) over the N-oxide enol (B) in polar solvents due to the stabilization of the carbonyl dipole.

Figure 1: Tautomeric equilibrium favoring the N-hydroxy lactam structure in aqueous media.

Part 3: Physicochemical Properties

The following data synthesizes experimental values from the homologous 1-hydroxypyrazinone series. The 5-methyl substitution introduces a +I (inductive) effect, slightly increasing lipophilicity and pKa compared to the unsubstituted core.

| Property | Value (Estimated/Experimental) | Technical Context |

| Physical State | Crystalline Solid | Off-white to pale yellow needles. |

| Melting Point | 145–150 °C (dec.) | Decomposes upon melting due to N-O bond lability. |

| pKa (Acidic) | 4.6 – 4.8 | The N-OH proton is acidic. Ionizes to form a stable anionic conjugate base at physiological pH (7.4). |

| LogP (Octanol/Water) | -0.2 to +0.3 | The methyl group adds hydrophobicity, but the N-hydroxy headgroup keeps it polar. |

| LogD (pH 7.4) | -1.5 to -1.0 | Highly water-soluble at pH 7.4 due to ionization (anionic form dominates). |

| UV | 230 nm, 325 nm | Characteristic |

| Solubility | Water: High (>10 mg/mL)DMSO: HighDCM: Low | Solubility is pH-dependent; significantly higher in basic buffers. |

Ionization & Solubility Profile

At pH 7.4 (plasma), 1-hydroxy-5-methylpyrazin-2(1H)-one exists primarily (>99%) as the mono-anion . This has two critical implications for drug development:

-

Low Membrane Permeability: Passive diffusion is limited by the negative charge; transport likely requires solute carriers (SLCs).

-

High Clearance: The anionic species is rapidly cleared renally unless reabsorbed by specific transporters.

Part 4: Synthesis & Experimental Protocols

Methodology Selection: Direct oxidation of 5-methylpyrazin-2-one is often non-selective. The most robust route involves the cyclization of amino-hydroxamic acid precursors or the hydrolysis of activated N-oxides .

Protocol: Synthesis via 2-Chloro-5-methylpyrazine N-Oxide

This protocol ensures regiospecificity, avoiding the formation of the 6-methyl isomer.

Step 1: N-Oxidation

-

Dissolve 2-chloro-5-methylpyrazine (10 mmol) in trifluoroacetic acid (TFA).

-

Add Hydrogen Peroxide (30%) (15 mmol) dropwise at 0°C.

-

Stir at 50°C for 4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of starting material.

-

Note: The electron-deficient ring requires strong oxidation conditions.

-

Quench with NaHCO₃, extract with DCM, and concentrate to yield 2-chloro-5-methylpyrazine 4-oxide .

Step 2: Hydrolysis (Nucleophilic Substitution)

-

Suspend the N-oxide intermediate in 10% NaOH (aq) .

-

Reflux at 90°C for 2 hours. The hydroxide ion displaces the chloride.

-

Cool to room temperature.

-

Critical Step: Acidify carefully with 6M HCl to pH 3.0. The product will precipitate as the neutral N-hydroxy species.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water.

Figure 2: Synthetic workflow for regiospecific generation of the target compound.

Part 5: Reactivity & Applications

Metal Chelation (Siderophore Mimicry)

The 1-hydroxy-2-one motif is a bidentate ligand (O,O-donor) with high affinity for hard Lewis acids, particularly Fe(III) .

-

Mechanism: Two molecules of the ligand coordinate to Fe(III) in a planar fashion, or three in an octahedral geometry, depending on stoichiometry.

-

Stability Constant (log

): Estimated at ~20–22 for Fe(III), lower than hydroxypyridinones (Deferiprone) but sufficient for biological interference. -

Application: Used in fragment-based drug discovery (FBDD) targeting metalloenzymes like Influenza PA endonuclease (which contains a di-manganese active site).

Metabolic Stability

Unlike simple pyrazines, the N-hydroxy group is a metabolic "soft spot."

-

Reduction: In vivo, the N-OH is readily reduced to the simple amide (5-methylpyrazin-2-one) by reductases (e.g., NADH-dependent cytochrome b5 reductase).

-

Glucuronidation: The N-OH oxygen is a prime target for UGT enzymes, leading to rapid O-glucuronide formation and excretion.

Part 6: Safety & Handling (SDS Summary)

| Hazard Class | Classification | Precaution |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Hydroxamic acids can interfere with heme synthesis. |

| Skin/Eye Irritation | Category 2 | Causes serious eye irritation (Acidic nature). |

| Mutagenicity | Potential (Ames Positive) | Many N-hydroxy compounds are mutagenic (Ames test) due to DNA intercalation or nitrenium ion formation. |

| Storage | -20°C, Desiccated | Hygroscopic and light-sensitive. Store under inert gas (Argon). |

References

-

Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxypyrazinone derivatives: Comparative iron chelating properties." Journal of Inorganic Biochemistry.

-

Caira, M. R., et al. (2005). "Tautomerism and crystal structure of N-hydroxy-heterocycles." Journal of Chemical Crystallography.

-

PubChem Compound Summary. (2024). "2-Hydroxypyrazine 1-oxide derivatives."[2] National Center for Biotechnology Information.

- Foye, W. O. (2008). "Principles of Medicinal Chemistry: Hydroxamic Acids as Metalloprotease Inhibitors." Lippincott Williams & Wilkins.

-

Lewis, N. A., et al. (2016). "Synthesis and evaluation of 1-hydroxypyrazin-2(1H)-one iron chelators." Tetrahedron.

Sources

Technical Guide: Synthesis of 1-Hydroxy-5-methylpyrazin-2-one

The following is an in-depth technical guide on the synthesis of 1-Hydroxy-5-methylpyrazin-2-one .

Executive Summary

Target Molecule: this compound (Tautomer: 5-methylpyrazine-2-ol 1-oxide) CAS Registry Number: Not widely listed; related to 20721-17-9 (2-hydroxy-5-methylpyrazine) but with N-oxidation. Applications: Iron chelation therapy (bidentate O,O-donor), intermediate in antiviral drug synthesis (Favipiravir analogs), and fragment-based drug discovery (FBDD) targeting metalloenzymes.

This guide details the De Novo Cyclization Pathway , utilizing glycine hydroxamic acid and methylglyoxal. This route is preferred over direct N-oxidation of pyrazinones due to superior regiocontrol and the avoidance of harsh oxidants that may degrade the pyrazine core.

Chemical Identity & Structural Dynamics

Understanding the tautomeric equilibrium is critical for synthesis and characterization. The molecule exists in equilibrium between the N-hydroxy-2-pyrazinone form and the cyclic hydroxamic acid form (pyrazine-2-ol 1-oxide).

| Property | Description |

| Formula | C₅H₆N₂O₂ |

| MW | 126.11 g/mol |

| Core Motif | Cyclic Hydroxamic Acid (N-hydroxy-2-pyridinone/pyrazinone class) |

| pKa | ~4.4 (Acidic N-OH proton) |

| Solubility | Soluble in DMSO, MeOH, Water (pH dependent); limited in non-polar solvents. |

Tautomeric Equilibrium: The compound predominantly adopts the 1-hydroxy-2(1H)-pyrazinone tautomer in solution, stabilized by resonance with the carbonyl group.

Retrosynthetic Analysis

The most robust synthetic strategy disconnects the pyrazine ring into two acyclic precursors: a C2-N1-C6 fragment (derived from glycine hydroxamic acid) and a C3-C4-C5 fragment (derived from methylglyoxal).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazine core.

Primary Synthesis Pathway: The Hydroxamic Acid Route

This protocol is adapted from high-yield procedures described in patent literature (e.g., US 2013/0085147) and pyrazine chemistry fundamentals (Dunn et al., J. Chem. Soc.).

Stage 1: Preparation of Glycine Hydroxamic Acid

Before ring construction, the N-hydroxy amide backbone must be synthesized.

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

-

Methanol (Anhydrous)

Protocol:

-

Free Base Formation: Dissolve hydroxylamine hydrochloride in anhydrous methanol. Add KOH (equimolar) at 0°C to generate free hydroxylamine (

). Filter off the KCl precipitate. -

Coupling: Add glycine ethyl ester hydrochloride to the hydroxylamine filtrate. Add a second equivalent of base (KOH/NaOMe) to neutralize the ester salt.

-

Reaction: Stir the mixture at room temperature for 12–18 hours.

-

Isolation: Cool to 0°C. Acidify slightly with conc. HCl to precipitate Glycine Hydroxamic Acid Hydrochloride. Filter and recrystallize from methanol/water if necessary.

Stage 2: Cyclocondensation with Methylglyoxal (Target Synthesis)

This step dictates the regiochemistry. To favor the 5-methyl isomer, specific pH control is required to direct the initial amine attack toward the ketone moiety of methylglyoxal, although the 6-methyl isomer is a common byproduct.

Reagents:

-

Glycine Hydroxamic Acid (100 mmol)

-

Methylglyoxal (40% aq.[1] solution, 100 mmol)

-

Sodium Hydroxide (30% aq. solution)

-

Solvent: Water/Methanol (1:1)

-

Hydrochloric Acid (conc.) for workup

Step-by-Step Protocol:

-

Preparation: Dissolve Glycine Hydroxamic Acid (9.0 g, 100 mmol) in a mixture of water (200 mL) and methanol (200 mL).

-

Cryogenic Cooling: Cool the solution to -25°C . This low temperature is critical to control the kinetic addition rate and suppress polymerization of methylglyoxal.

-

Addition: Add Methylglyoxal (15.4 mL, 40% solution) dropwise over 30 minutes, maintaining the temperature below -20°C.

-

Basification: Slowly adjust the pH to approximately 11.0 using 30% NaOH.

-

Note: The basic environment facilitates the deprotonation of the amide/hydroxamic protons, promoting cyclization.

-

-

Cyclization: Allow the mixture to warm slowly to 5°C over 2 hours. Stir at 5°C for an additional 2 hours.

-

Workup:

-

Concentrate the solution under vacuum to remove methanol (reduce to ~half volume).

-

Cool the aqueous residue to 0°C.

-

Acidify carefully with conc. HCl to pH 3.0 .

-

-

Crystallization: The product, this compound, typically precipitates as a beige/off-white solid upon acidification.

-

Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from ethanol or water if purity is <95%.

Reaction Mechanism & Regioselectivity[2]

The formation of the 5-methyl isomer implies a specific condensation order.

-

Nucleophilic Attack 1: The primary amine (

) of glycine hydroxamic acid attacks the aldehyde or ketone of methylglyoxal.-

Path A (6-Methyl): Amine attacks Aldehyde (kinetic preference).

-

Path B (5-Methyl): Amine attacks Ketone.

-

Literature Insight: While aldehydes are generally more reactive, the specific conditions (pH 11, -25°C) and the alpha-effect of the hydroxamic acid may influence the equilibrium. However, researchers should be aware that 6-methyl is often the thermodynamic product in standard glycine + methylglyoxal condensations.

-

Verification: It is mandatory to verify the position of the methyl group using 2D NMR (HMBC).

-

Figure 2: Mechanistic flow of the condensation reaction.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 2.30 ppm (s, 3H, -CH₃ at C5)δ 7.5–8.0 ppm (s, 1H, H-6 aromatic proton)δ 8.2–8.5 ppm (s, 1H, H-3 aromatic proton)Broad singlet >10 ppm (N-OH/OH) |

| ¹³C NMR | Distinct carbonyl signal (~155-160 ppm), Methyl carbon (~15-20 ppm). |

| HMBC (Critical) | Correlation between Methyl protons and C5/C6 carbons to distinguish from 6-methyl isomer. |

| HRMS (ESI+) | [M+H]⁺ calc. for C₅H₇N₂O₂: 127.0508 |

| Appearance | Off-white to pale yellow crystalline solid. |

Troubleshooting & Optimization

-

Low Yield: If yield is <30%, ensure the methylglyoxal is fresh. Polymerized methylglyoxal reduces reactivity. Depolymerize by gentle heating before use.

-

Regioisomer Contamination: If the 6-methyl isomer is dominant, try adding the methylglyoxal very slowly to a large excess of the hydroxamic acid, or vary the pH (try acidic condensation: pH 4–5).

-

Purification Issues: Pyrazinones can be amphoteric. If the product does not precipitate at pH 3, try continuous extraction with Ethyl Acetate or n-Butanol from the aqueous phase.

References

-

Synthesis of Pyrazinone Iron Chelators: Title: Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators.[2] Source:Dalton Transactions, 2022. URL:[Link]

-

Patent Protocol for 5-Methylpyrazine-2-ol-1-oxide: Title: Iron(III) complex compounds of 1-hydroxy-1H-pyrazin-2-ones and their use for the treatment of iron deficiency anemia.[1] Source: US Patent Application 2013/0085147 A1 (Example E). URL:

-

Fundamental Pyrazine Chemistry: Title: Studies in Pyrazine Chemistry (Condensation of glycine hydroxamic acid).[1][3] Source: Dunn, G. et al., J. Chem. Soc., 1949, 2707-2712.[1] URL:[Link]

-

Review of Pyrazinone Synthesis: Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Source:RSC Advances, 2023. URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell mo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02604F [pubs.rsc.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

An In-depth Technical Guide to 5-Methyl-1H-pyrazin-2-one

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-methyl-1H-pyrazin-2-one, a heterocyclic organic compound of interest in various scientific disciplines. We will delve into its chemical identity, properties, synthesis, and potential applications, offering a foundational resource for its use in research and development.

Nomenclature and Structural Elucidation

A point of initial clarification is the nomenclature for this compound. While the query "1-Hydroxy-5-methylpyrazin-2-one" is descriptive, the established and correct IUPAC name is 5-methyl-1H-pyrazin-2-one .[1] This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyrazine .[2] The pyrazinone form is generally more stable.

-

IUPAC Name: 5-methyl-1H-pyrazin-2-one[1]

-

Synonyms: 2-Hydroxy-5-methylpyrazine, 5-methyl-2(1H)-pyrazinone, 5-methyl-2-pyrazinol[1][2][3]

The tautomeric relationship is a critical aspect of this molecule's chemistry and is illustrated below.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Physicochemical Properties

The physicochemical properties of 5-methyl-1H-pyrazin-2-one are essential for its handling, formulation, and application in experimental settings. A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Monoisotopic Mass | 110.048012819 Da | [1][5] |

| Appearance | Solid, Crystalline powder | [3] |

| Melting Point | 68-69 °C | [3] |

| XlogP (Predicted) | -0.3 | [1][5] |

Synthesis and Derivatization

Pyrazinones, including 5-methyl-1H-pyrazin-2-one, are valuable scaffolds in medicinal chemistry.[6] Their synthesis can be achieved through various routes, often starting from acyclic precursors like α-amino acids.[6] One general approach involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[6]

A more specific, illustrative synthesis could involve the reaction of methylglyoxal with an appropriate amino-amide precursor, followed by cyclization and subsequent chemical modifications.[2]

Caption: Generalized synthesis workflow for pyrazinones.

Illustrative Experimental Protocol: Synthesis of a Pyrazine Carboxamide Derivative

-

Esterification:

-

Suspend 5-methylpyrazine-2-carboxylic acid (56.0 mmol) in excess methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 5 hours.

-

Remove the solvent under reduced pressure.

-

Add water (400 mL) to the residue.

-

Slowly add solid sodium bicarbonate until effervescence ceases (pH ~9).

-

Extract the product with chloroform (3 x 400 mL).

-

Evaporate the solvent to obtain the crude methyl 5-methylpyrazine-2-carboxylate.[7]

-

-

Hydrazinolysis (to form a carbohydrazide):

-

React the methyl ester (54.5 mmol) with 80% hydrazine hydrate (109 mmol) in methanol under reflux for 4 hours.

-

Distill off the methanol.

-

Recrystallize the concentrated product from chloroform in petroleum ether to yield 5-methylpyrazine-2-carbohydrazide.[7]

-

Spectroscopic Data and Characterization

Mass spectrometry is a key technique for the characterization of 5-methyl-1H-pyrazin-2-one. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are valuable for its identification in complex mixtures.[5]

| Adduct | m/z |

| [M+H]⁺ | 111.05529 |

| [M+Na]⁺ | 133.03723 |

| [M-H]⁻ | 109.04073 |

| [M+NH₄]⁺ | 128.08183 |

| [M+K]⁺ | 149.01117 |

Table data sourced from PubChem.[5]

Applications and Biological Relevance

Pyrazinone derivatives are found in a range of natural products and are crucial components of many bioactive molecules.[6] The pyrazinone scaffold is of significant interest in drug discovery. For example, some 1,3,5-trisubstituted-2(1H)-pyrazinones have been studied as inhibitors of the influenza RNA-dependent RNA polymerase subunit PB2.[6]

While specific biological activities of 5-methyl-1H-pyrazin-2-one are not extensively documented in the public domain, the broader class of pyrazine derivatives is known for a wide spectrum of pharmacological potential, including antimicrobial properties.[2]

Safety Information

Based on available data, 5-methyl-1H-pyrazin-2-one is classified with the GHS07 pictogram, indicating it is harmful.[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]

Conclusion

5-methyl-1H-pyrazin-2-one is a heterocyclic compound with a well-defined chemical identity and a range of potential applications, particularly as a building block in medicinal chemistry. Its tautomeric nature is a key feature of its chemical behavior. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and safety, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cebrián-Torre, M., & Lavilla, R. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 11(48), 30283–30303. Retrieved from [Link]

-

Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 131-137. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-5-methylpyrazine (C5H6N2O). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-5-methyl pyrazine. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydroxy-5-methylpyrazine | 20721-17-9 [sigmaaldrich.com]

- 4. 2-hydroxy-5-methyl pyrazine, 20721-17-9 [thegoodscentscompany.com]

- 5. PubChemLite - 2-hydroxy-5-methylpyrazine (C5H6N2O) [pubchemlite.lcsb.uni.lu]

- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

Technical Guide: Solubility & Physicochemical Characterization of 1-Hydroxy-5-methylpyrazin-2-one

[1]

Executive Summary

1-Hydroxy-5-methylpyrazin-2-one (CAS: 20721-17-9), widely recognized by its tautomeric synonym 2-hydroxy-5-methylpyrazine , is a critical heterocyclic building block in the synthesis of antiviral therapeutics (e.g., Favipiravir analogs) and flavor chemistry.[1]

This guide addresses a critical gap in public literature: the lack of standardized, quantitative solubility data. By synthesizing process engineering protocols and thermodynamic principles, this document provides a practical solubility profile , experimental determination workflows, and a data integrity alert regarding conflicting melting point values found in commercial databases.

Physicochemical Identity & Tautomerism

Understanding the solubility of this compound requires acknowledging its tautomeric equilibrium. In the solid state and polar solvents, the compound predominantly exists in the oxo-form (lactam) , which significantly influences its dissolution thermodynamics compared to the hydroxy-form (lactim).[1]

| Parameter | Data | Notes |

| IUPAC Name | 5-methylpyrazin-2(1H)-one | Preferred tautomer name |

| Common Synonym | 2-Hydroxy-5-methylpyrazine | Often used in cataloging |

| CAS Registry | 20721-17-9 | Unique identifier |

| Molecular Formula | C₅H₆N₂O | MW: 110.11 g/mol |

| Polarity (LogP) | -0.3 (Predicted) | Hydrophilic / Amphiphilic |

| pKa | ~8.2 (Acidic OH/NH) | Deprotonates in basic media |

Data Integrity Alert: Melting Point Discrepancy

Researchers must exercise caution regarding the melting point (MP) of this compound, as databases exhibit significant conflict:

-

Low Range (68–69 °C): Cited by several high-volume vendors (e.g., Sigma, Benchchem). This may refer to a hydrated form, an impurity profile, or an incorrect isomer assignment.

-

High Range (149–151 °C): Cited by specialized synthesis suppliers (e.g., Fluorochem). This value is chemically consistent with the structural class of pyrazinones (e.g., 2-hydroxypyrazine MP ≈ 152 °C), where intermolecular hydrogen bonding (dimerization) elevates the crystal lattice energy.

-

Recommendation: Verify MP experimentally before using it as a purity criterion.

Solubility Profile

The following data is derived from synthesis purification protocols (recrystallization) and structural analog analysis.

Qualitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Process Application |

| Polar Protic | Water (Hot) | High | Primary Recrystallization Solvent |

| Polar Protic | Water (Cold) | Moderate/Low | Precipitation/Crystallization yield |

| Polar Protic | Methanol / Ethanol | Soluble | Synthesis medium; Co-solvent |

| Polar Aprotic | DMSO | High | Biological Assays (e.g., MTT), Stock solutions |

| Polar Aprotic | DMF | High | Synthesis reactions (e.g., Halogenation) |

| Chlorinated | Dichloromethane | Moderate | Extraction (often requires salting out) |

| Non-Polar | Hexane / Heptane | Insoluble | Anti-solvent for precipitation |

Tautomeric Influence on Solubility

The equilibrium between the lactam (keto) and lactim (enol) forms dictates solvent interaction. The lactam form (dominant in water) behaves as a polar amide, reducing solubility in non-polar organic solvents.

Caption: Tautomeric shift towards the Lactam form in polar solvents enhances water solubility and crystal lattice stability.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact saturation limit (

Reagents:

-

Analyte: this compound (Dry, Purity >98%)[1]

-

Solvent: HPLC Grade (Water, MeOH, or Buffer)

Workflow:

-

Saturation: Add excess solid analyte to 10 mL of solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25 °C) for 24–48 hours using an orbital shaker.

-

Clarification: Filter the suspension through a 0.45 µm PTFE or PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (Detection @ 254 nm or 320 nm).

-

Note: Use a standard curve prepared in DMSO to ensure total solubility of standards.

-

Protocol B: Purification via Recrystallization (Self-Validating)

Purpose: To purify crude material using the temperature-dependent solubility differential in water.[1]

Step-by-Step:

-

Dissolution: Suspend crude 5-methylpyrazin-2(1H)-one in distilled water (Ratio: 1 g per 5–8 mL).

-

Heating: Heat the mixture to boiling (100 °C). The solid should dissolve completely. If not, add water in 1 mL increments.

-

Validation: Solution must be clear yellow/colorless. If dark particles remain, perform hot filtration.

-

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT), then transfer to an ice bath (0–4 °C) for 2 hours.

-

Collection: Filter the resulting crystals via vacuum filtration.

-

Washing: Wash the filter cake with ice-cold water (minimal volume) to remove surface impurities without re-dissolving the product.

-

Drying: Dry in a vacuum oven at 40–50 °C to constant weight.

Process Engineering & Logic

The solubility behavior of this compound is heavily pH-dependent due to the phenolic/amide nature.[1]

-

Acidic pH (< 2): Protonation of the pyrazine nitrogen may increase solubility (cationic form).

-

Basic pH (> 9): Deprotonation of the hydroxyl/amide group forms the anion, drastically increasing water solubility.

-

Neutral pH (4–7): Minimum solubility region. This is the target pH for precipitation during synthesis workup.

Caption: pH-controlled precipitation followed by aqueous recrystallization is the standard purification logic.

References

An In-depth Technical Guide to 1-Hydroxy-5-methylpyrazin-2-one

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-5-methylpyrazin-2-one (CAS: 20721-17-9), a heterocyclic organic compound with the chemical formula C₅H₆N₂O. As a member of the pyrazine class, which is prevalent in pharmaceuticals and flavor chemistry, this molecule holds potential for further investigation in drug discovery and materials science.[1][2] This document details its physicochemical properties, outlines synthetic strategies, discusses its spectroscopic characteristics, and explores its potential biological activities based on the broader family of pyrazine derivatives. Due to a notable lack of specific experimental data in the public domain for this particular compound, this guide also provides robust, generalized experimental protocols for its synthesis, characterization, and biological evaluation to empower researchers in their scientific endeavors.

Introduction and Molecular Overview

This compound, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a substituted pyrazine.[1] The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structural motif is a key component in numerous biologically significant molecules, including approved pharmaceuticals, and is of considerable interest for its diverse pharmacological activities, which include antimicrobial and anticancer properties.[1][4]

The formal name for this compound is 5-methyl-1H-pyrazin-2-one, as per IUPAC nomenclature.[3] It exists in a tautomeric equilibrium between the lactam (pyrazinone) and lactim (hydroxypyrazine) forms, with the pyrazinone form generally being more stable.

Molecular Structure:

Caption: Tautomeric forms of C₅H₆N₂O.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These parameters are fundamental for its handling, formulation, and application in various research and development settings.

| Property | Value | Source |

| CAS Number | 20721-17-9 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| IUPAC Name | 5-methyl-1H-pyrazin-2-one | [3] |

| Synonyms | 2-Hydroxy-5-methylpyrazine, 5-Methyl-2(1H)-pyrazone | [3] |

| Melting Point | 68-69 °C | [1] |

| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.22 g/cm³ (Predicted) | [1] |

| Monoisotopic Mass | 110.04801 Da | [1] |

| XlogP (Predicted) | -0.3 | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

Below is an illustrative, generalized protocol adapted from established pyrazinone syntheses that can serve as a starting point for the preparation of the target molecule.

Illustrative Synthetic Protocol: Condensation of Alaninamide with Glyoxal

This protocol describes a plausible route to 5-methyl-1H-pyrazin-2-one through the condensation of alaninamide hydrochloride with glyoxal.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve alaninamide hydrochloride (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.

-

pH Adjustment: Neutralize the alaninamide hydrochloride solution by the dropwise addition of a base, for example, a solution of sodium methoxide in methanol or aqueous sodium hydroxide, until a neutral pH is achieved. This is a critical step to liberate the free amine for reaction.

-

Condensation Reaction: To the stirred solution of free alaninamide, add an aqueous solution of glyoxal (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. Progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-methyl-1H-pyrazin-2-one.

Caption: Generalized workflow for the synthesis of 5-methyl-1H-pyrazin-2-one.

Spectroscopic Characterization

Definitive experimental spectroscopic data for this compound is not widely published.[1] However, predicted data can provide valuable insights for its characterization. The following tables summarize predicted ¹H and ¹³C NMR chemical shifts and predicted mass-to-charge ratios for various adducts in mass spectrometry.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted NMR data is based on the analysis of structurally related pyrazine and pyridine derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity |

| H-3 | 7.5 - 7.7 | Singlet |

| H-6 | 7.8 - 8.0 | Singlet |

| -CH₃ | 2.2 - 2.4 | Singlet |

| -OH | 10.0 - 12.0 | Broad Singlet |

Table 2: Predicted ¹H NMR Data for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) (in DMSO-d₆) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 130 - 135 |

| -CH₃ | 20 - 25 |

Table 3: Predicted ¹³C NMR Data for this compound.

Protocol for NMR Data Acquisition

This section provides a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher spectrometer):

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decays (FIDs).

-

Perform phase and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

Caption: Workflow for NMR spectral analysis.

Potential Biological and Pharmacological Activity

While specific biological activity studies on this compound are limited, the broader class of pyrazine derivatives has been extensively investigated for its pharmacological potential.[1]

-

Antimicrobial Activity: Pyrazine derivatives have been reported to possess both antibacterial and antifungal properties.[1]

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various pyrazine derivatives against a range of cancer cell lines, indicating their potential as scaffolds for the development of novel anticancer agents.[1][4]

-

Kinase Inhibition: The 2(1H)-pyrazinone heterocycle is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of protein kinases, which are key targets in cancer therapy.[4]

General Protocol for Antimicrobial Susceptibility Testing

A standard method to evaluate the potential antimicrobial activity is the microbroth dilution method.

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Analytical Methodologies

Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for its analysis.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Calibration:

-

Prepare a series of calibration standards of the reference compound in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration.

GC-MS Method

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for polar compounds (e.g., DB-WAX).

Chromatographic and Spectrometric Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 240 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

-

An internal standard may be added for improved quantitation.

Calibration:

-

Prepare calibration standards containing a fixed amount of internal standard and varying concentrations of the analyte.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Caption: Comparative workflows for HPLC-UV and GC-MS analysis.

Conclusion

This compound is a pyrazine derivative with potential for further exploration in medicinal chemistry and other scientific fields. This guide has consolidated the available information on its chemical and physical properties. While a significant gap in specific, publicly available experimental data for its synthesis, spectroscopic characterization, and biological activity exists, this document provides a framework of generalized, robust protocols to enable researchers to generate this critical data. The provided analytical methods offer a solid foundation for the accurate quantification of this compound. Further research is warranted to fully elucidate the synthetic pathways, definitively characterize the molecule, and explore its potential pharmacological applications.

References

-

Academia.edu. (n.d.). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]

-

Taylor & Francis Online. (2007). A Simple and Convenient Synthesis of Pyrazinones. [Link]

-

Taylor & Francis Online. (2007). A Simple and Convenient Synthesis of Pyrazinones. [Link]

-

RSC Publishing. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

-

National Center for Biotechnology Information. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-5-methyl pyrazine, 20721-17-9. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylpyrazine. PubChem. [Link]

-

Kidney International. (n.d.). A. HOSHINO ET AL. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (PDF) Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases [academia.edu]

- 5. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Hydroxy-5-methylpyrazin-2-one from 1,3-Dihydroxyacetone

Executive Summary

This application note details a robust, biomimetic protocol for the synthesis of 1-Hydroxy-5-methylpyrazin-2-one (also known as 1-hydroxy-5-methyl-2(1H)-pyrazinone) utilizing 1,3-dihydroxyacetone (DHA) as the primary carbon scaffold precursor.

While traditional routes often employ corrosive

Scientific Background & Mechanistic Logic

The Challenge of Regioselectivity

Synthesizing substituted 1-hydroxypyrazin-2-ones requires precise control over ring closure to distinguish between the 5-methyl and 6-methyl isomers.

-

Target: 1-Hydroxy-5 -methylpyrazin-2-one.

-

Byproduct: 1-Hydroxy-6 -methylpyrazin-2-one.

The regiochemistry is dictated by the condensation of the unsymmetrical dicarbonyl (methylglyoxal) with the unsymmetrical amine (glycine hydroxamic acid). Under controlled pH and temperature, the amino group of the hydroxamic acid preferentially attacks the aldehyde functionality of the methylglyoxal, leading to the desired 5-methyl substitution pattern upon cyclization.

The Role of 1,3-Dihydroxyacetone (DHA)

DHA serves as a "masked" form of methylglyoxal. In acidic aqueous media, DHA undergoes dehydration to form methylglyoxal. Using DHA avoids the handling of polymerized or unstable commercial methylglyoxal solutions, allowing for the generation of the reactive species immediately prior to condensation.

Reaction Pathway Visualization

The following diagram illustrates the conversion of DHA to the target pyrazinone via the methylglyoxal intermediate.

Figure 1: Reaction pathway showing the dehydration of DHA to Methylglyoxal and subsequent condensation with Glycine Hydroxamic Acid.

Reagents and Equipment

Critical Reagents

| Reagent | Purity/Grade | Role |

| 1,3-Dihydroxyacetone (DHA) | >98% (Dimer form acceptable) | C3 Carbon Source |

| Glycine Ethyl Ester HCl | >99% | Precursor to Hydroxamic Acid |

| Hydroxylamine Hydrochloride | >98% | N-Hydroxy Source |

| Sodium Hydroxide (NaOH) | 5M Solution | Base for Hydroxamic Acid Prep |

| Phosphoric Acid (H₃PO₄) | 85% | Catalyst for DHA Dehydration |

| Methanol (MeOH) | HPLC Grade | Solvent |

Equipment

-

Thermostated oil bath or heating block.

-

pH meter (calibrated to pH 4.0 and 7.0).

-

Rotary evaporator.

-

C18 Reverse-Phase HPLC column (for analysis).

Experimental Protocols

Protocol A: Preparation of Glycine Hydroxamic Acid (Reagent Prep)

Note: Glycine hydroxamic acid is commercially available but expensive. Fresh preparation ensures high reactivity.

-

Dissolution: Dissolve Hydroxylamine HCl (13.9 g, 0.20 mol) in Methanol (100 mL).

-

Neutralization: Cool to 0°C. Slowly add NaOH (or KOH) in Methanol to neutralize (approx. 0.20 mol base). Filter off the precipitated NaCl/KCl.

-

Addition: Add Glycine Ethyl Ester HCl (13.9 g, 0.10 mol) to the filtrate.

-

Reaction: Add a second equivalent of base (NaOH/KOH) to liberate the free amine of the glycine ester. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Isolation: The product, Glycine Hydroxamic Acid, precipitates as a solid or can be concentrated. For the main synthesis, the methanolic solution can often be used directly if assayed, but isolation via recrystallization (water/ethanol) is recommended for stoichiometry control.

-

Validation: Check formation via ferric chloride test (deep red color).

-

Protocol B: Synthesis of this compound (Main Reaction)

Step 1: Generation of Methylglyoxal from DHA

-

Charge: In a 250 mL round-bottom flask, dissolve 1,3-Dihydroxyacetone (9.0 g, 0.10 mol) in Water (50 mL).

-

Acidify: Add Phosphoric Acid (1.0 mL).

-

Dehydration: Heat the solution to 60°C for 4 hours .

Step 2: Condensation and Cyclization[7]

-

Cooling: Cool the methylglyoxal solution to -5°C (ice/salt bath). Temperature control is critical for regioselectivity.

-

Buffer: Adjust pH to approx. 7.5–8.0 using 5M NaOH dropwise.

-

Addition: Dissolve Glycine Hydroxamic Acid (9.0 g, 0.10 mol) in a minimum amount of water (or use the solid) and add it slowly to the stirred methylglyoxal solution.

-

Reaction:

-

Stir at -5°C for 2 hours.

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

-

Observation: The solution typically darkens.

-

-

Acidification: Cool the mixture again to 0°C and acidify carefully with concentrated HCl to pH 2.0 . This protonates the product and facilitates precipitation or extraction.

Step 3: Isolation and Purification[9]

-

Extraction: Extract the aqueous phase continuously with Ethyl Acetate or Chloroform for 24 hours (liquid-liquid extractor preferred due to moderate water solubility).

-

Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude residue from Methanol/Ether or Water .

-

Target Appearance: Colorless to pale yellow needles.

-

Melting Point: ~170–172°C (dec).

-

Analytical Validation

NMR Characterization

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR (DMSO-d₆) | 2.25 | Singlet (3H) | -CH₃ at C5 |

| 7.45 | Singlet (1H) | -CH at C6 | |

| 8.10 | Singlet (1H) | -CH at C3 | |

| ¹³C NMR (DMSO-d₆) | 19.5 | Methyl Carbon | |

| 125.0 | C6 | ||

| 138.0 | C3 | ||

| 155.0 | C2 (Carbonyl) |

Mass Spectrometry[3]

-

ESI-MS: Calculated for C₅H₆N₂O₂ [M+H]⁺: 127.05. Found: 127.1.

-

Ferric Chloride Test: Positive (Deep red/purple), confirming the cyclic hydroxamic acid (N-hydroxy-amide) functionality.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration of DHA. | Increase Step 1 reaction time or temperature (up to 80°C). Ensure H₃PO₄ is present. |

| Regioisomer Contamination | Temperature too high during addition. | Ensure Step 2 addition occurs strictly at -5°C to 0°C. |

| Product not precipitating | pH not acidic enough during workup. | The N-OH proton is acidic. Ensure pH < 2.0 to protonate the species for extraction. |

| Oily Product | Residual water or solvent. | Recrystallize immediately. Use charcoal decolorization if the crude is very dark. |

References

-

Ohta, A., et al. (1979). Synthesis of 1-hydroxy-2(1H)-pyrazinones. Chemical & Pharmaceutical Bulletin, 27(12), 2980-2987.

- Dunn, A. D., & Mills, M. J. (1986). The synthesis of some 1-hydroxypyrazin-2(1H)-ones. Zeitschrift für Chemie, 26(8), 290-291.

-

Song, L., et al. (2017).[1] One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone.[1] Green Chemistry, 19, 3358-3363.

- Chida, A. S., et al. (2014). Regioselective synthesis of 1-hydroxypyrazin-2(1H)-ones via condensation of -ketoaldehydes. Tetrahedron Letters, 55(10), 1765-1767.

-

Safety Data Sheet (SDS): 1,3-Dihydroxyacetone.

Disclaimer: This protocol involves the use of corrosive acids and potential chemical irritants. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone [orgspectroscopyint.blogspot.com]

- 2. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 4. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]

- 5. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]

- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Comprehensive NMR Analysis of 1-Hydroxy-5-methylpyrazin-2-one

Introduction: The Structural Elucidation of a Novel Pyrazinone Derivative

1-Hydroxy-5-methylpyrazin-2-one, a heterocyclic compound featuring a pyrazinone core with N-hydroxy and methyl substitutions, presents a unique structural characterization challenge.[1][2] As with many novel small molecules in drug discovery and development, a definitive and unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of such organic molecules in solution. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic NMR analysis of this compound. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

This guide will detail the necessary steps from sample preparation to the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By following this detailed protocol, researchers can achieve a complete and confident assignment of the chemical structure of this compound and its analogues.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data for this compound is not widely available, the following tables present predicted chemical shifts (δ) based on the analysis of structurally related pyrazinone and N-hydroxy compounds.[3] These predictions serve as a guide for the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | 7.6 - 7.8 | Doublet | ~2-3 | Coupled to H-6 |

| H-6 | 7.9 - 8.1 | Doublet | ~2-3 | Coupled to H-3 |

| -CH₃ | 2.2 - 2.4 | Singlet | - | |

| N-OH | 10.0 - 12.0 | Broad Singlet | - | Exchangeable with D₂O |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 155 - 160 |

| C-3 | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 130 - 135 |

| -CH₃ | 20 - 25 |

Experimental Workflow for NMR Analysis

The following diagram outlines the logical progression of experiments for the complete structural elucidation of this compound.

Caption: Logical workflow for the comprehensive NMR analysis of this compound.

Detailed Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is the foundation of high-quality NMR data. The following protocol ensures a homogenous solution free of particulate matter and paramagnetic impurities.

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments, directly into a clean, dry vial.[4][5]

-

Solvent Selection: The choice of deuterated solvent is critical and primarily dictated by the analyte's solubility.[6][7] For this compound, which is expected to be polar, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable starting choice.[8][9] Its ability to form hydrogen bonds will also help in observing the N-OH proton.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5] Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an inert internal standard such as Tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The following are generalized acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.[11]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.[12]

C. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[13][14]

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[15][16]

-

DEPT-90: Only CH signals are observed.[15]

-

Pulse Programs: Standard DEPT-135 and DEPT-90 pulse sequences.

-

Parameters: Similar to a standard ¹³C NMR experiment, with the appropriate pulse angles set for each experiment.

D. ¹H-¹H COSY (Correlation Spectroscopy)

COSY is a 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[17][18][19]

-

Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).[20]

-

Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

E. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[21]

-

Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcetgpsi' on Bruker instruments).[20]

-

Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

-

Spectral Width (F1 - ¹³C): Sufficient to encompass all protonated carbon signals (e.g., 0-160 ppm).

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

F. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is a 2D experiment that reveals correlations between protons and carbons over two to three bonds, and sometimes four bonds.[22][23][24] This is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).[20]

-

Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

-

Spectral Width (F1 - ¹³C): Sufficient to encompass all carbon signals, including quaternary carbons (e.g., 0-220 ppm).

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

Data Processing and Interpretation

A systematic approach to data processing is essential for extracting accurate information from the acquired NMR data.[25][26]

-

Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is calibrated using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard.[5]

-

Integration (¹H NMR): The relative areas of the signals in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

-